4'-(4-Chloro-3-nitrophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione
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Description
4'-(4-Chloro-3-nitrophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione is a useful research compound. Its molecular formula is C26H20ClN3O5 and its molecular weight is 489.91. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Structural Characterization
Research on spiro[pyrrolidine-2,3′-oxindoles] has led to the synthesis and comprehensive characterization of several compounds within this class. For example, Laihia et al. (2006) synthesized three spiro[pyrrolidine-2,3′-oxindoles] and assigned their 1H, 13C, and 15N spectra using advanced NMR techniques. They also determined the single crystal X-ray structures of these compounds, showcasing their complex molecular geometries (Laihia et al., 2006).
Crystal Structure Analysis
Another study by Sampath et al. (2004) focused on the crystal structure of a specific spiro[pyrrolidine-oxindole] compound, highlighting its biological and pharmaceutical significance. The study detailed the molecular geometry and intermolecular interactions, such as hydrogen bonds, which play a crucial role in stabilizing the crystal structure (Sampath et al., 2004).
Synthetic Approaches and Biological Activities
The synthesis and biological activities of spirooxindole derivatives have been a significant area of research. For instance, Korotaev et al. (2021) developed a regio- and stereoselective synthesis method for N-unsubstituted 3-aryl-4-(trifluoromethyl)-4H-spiro-[chromeno[3,4-c]pyrrolidine-1,3'-oxindoles], which exhibited cytotoxic activity against human cervical cancer HeLa cells (Korotaev et al., 2021).
Enantioselective Synthesis
The enantioselective synthesis of spirooxindole derivatives has also been explored to create compounds with specific stereochemistry. Chen et al. (2009) described an organocatalytic approach for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This method facilitates the construction of molecules with multiple stereocenters, including quaternary centers, under mild conditions (Chen et al., 2009).
Properties
InChI |
InChI=1S/C26H20ClN3O5/c1-29-13-18(15-10-11-19(27)21(12-15)30(33)34)25(14-35-22-9-5-2-6-16(22)23(25)31)26(29)17-7-3-4-8-20(17)28-24(26)32/h2-12,18H,13-14H2,1H3,(H,28,32) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROBHOHCAMWQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC(=C(C=C6)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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